Cas no 1421369-12-1 (17-phenoxy trinor Prostaglandin F2alpha ethyl amide)

17-Phenoxy trinor Prostaglandin F2α ethyl amide is a synthetic prostaglandin analog with structural modifications to enhance its pharmacological properties. The introduction of a phenoxy group and ethyl amide moiety improves stability and bioavailability compared to native prostaglandins. This compound exhibits potent agonistic activity at the FP receptor, making it valuable in ocular therapeutics, particularly for reducing intraocular pressure in glaucoma management. Its optimized structure ensures prolonged receptor interaction and reduced metabolic degradation, offering sustained efficacy. The ethyl amide modification further enhances corneal permeability, improving topical delivery. This analog represents a refined approach to prostaglandin-based therapies, balancing potency with pharmacokinetic advantages for clinical applications.
17-phenoxy trinor Prostaglandin F2alpha ethyl amide structure
1421369-12-1 structure
Product name:17-phenoxy trinor Prostaglandin F2alpha ethyl amide
CAS No:1421369-12-1
MF:C25H37NO5
MW:431.564987897873
CID:1316312
PubChem ID:95065813

17-phenoxy trinor Prostaglandin F2alpha ethyl amide Chemical and Physical Properties

Names and Identifiers

    • (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxy-5-phenoxy-1 -penten-1-yl]cyclopentyl}-N-ethyl-5-heptenamide
    • 17-phenoxy trinor Prostaglandin F2α ethyl amide
    • 17-phenoxy trinor Prostaglandin F2alpha ethyl amide
    • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
    • N-ethyl-9alpha,11alpha,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide
    • PD020158
    • AKOS040756126
    • 17-phenoxy trinor PGF2alpha ethyl amide
    • 17-Phenoxy trinor prostaglandin F2
    • HY-124219
    • CS-0085909
    • 17-phenoxy trinor Prostaglandin F2?? ethyl amide
    • 1421369-12-1
    • A ethyl amide
    • Inchi: 1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1
    • InChI Key: QGDXYIFHBPXXOY-HQUSFCFYSA-N
    • SMILES: O([H])[C@@]1([H])C([H])([H])[C@]([H])([C@]([H])(/C(/[H])=C(\[H])/[C@]([H])(C([H])([H])C([H])([H])OC2C([H])=C([H])C([H])=C([H])C=2[H])O[H])[C@@]1([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C(N([H])C([H])([H])C([H])([H])[H])=O)O[H]

Computed Properties

  • Exact Mass: 431.26717328 g/mol
  • Monoisotopic Mass: 431.26717328 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 13
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Molecular Weight: 431.6
  • Topological Polar Surface Area: 99

17-phenoxy trinor Prostaglandin F2alpha ethyl amide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68162-10mg
17-phenoxy trinor Prostaglandin F2α ethyl amide
1421369-12-1 98%
10mg
¥7337.00 2022-04-26
A2B Chem LLC
AY00333-5mg
N-ethyl-9α,11α,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide
1421369-12-1 ≥98%
5mg
$346.00 2024-04-20
1PlusChem
1P01FGQ5-10mg
N-ethyl-9α,11α,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide
1421369-12-1 ≥98%
10mg
$816.00 2024-06-20
A2B Chem LLC
AY00333-10mg
N-ethyl-9α,11α,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide
1421369-12-1 ≥98%
10mg
$612.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68162-5mg
17-phenoxy trinor Prostaglandin F2α ethyl amide
1421369-12-1 98%
5mg
¥4286.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68162-1mg
17-phenoxy trinor Prostaglandin F2α ethyl amide
1421369-12-1 98%
1mg
¥987.00 2022-04-26
Cooke Chemical
M8223447-1mg
17-phenoxytrinorProstaglandinF2αethylamide
1421369-12-1 98%
1mg
RMB 1322.40 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P910947-1mg
17-phenoxy trinor Prostaglandin F2α ethyl amide
1421369-12-1 98%
1mg
¥1,487.70 2022-09-01
1PlusChem
1P01FGQ5-5mg
N-ethyl-9α,11α,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide
1421369-12-1 ≥98%
5mg
$477.00 2024-06-20
1PlusChem
1P01FGQ5-1mg
N-ethyl-9α,11α,15S-trihydroxy-17-phenoxy-18,19,20-trinor-prosta-5Z,13E-dien-1-amide
1421369-12-1 ≥98%
1mg
$133.00 2024-06-20

Additional information on 17-phenoxy trinor Prostaglandin F2alpha ethyl amide

Introduction to 17-phenoxy trinor Prostaglandin F2alpha ethyl amide (CAS No. 1421369-12-1)

17-phenoxy trinor Prostaglandin F2alpha ethyl amide (CAS No. 1421369-12-1) is a synthetic prostaglandin analog that has garnered significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of prostaglandin F2alpha, a naturally occurring eicosanoid that plays a crucial role in various physiological processes, including inflammation, smooth muscle contraction, and reproductive functions.

The chemical structure of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide features a phenyl group at the 17-position and an ethyl amide group, which modify its biological activity and pharmacokinetic properties. These structural modifications enhance its stability and reduce its side effects compared to the native prostaglandin F2alpha. The compound's unique structure makes it a valuable tool for researchers and clinicians exploring new therapeutic avenues.

Recent studies have highlighted the potential of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide in various medical applications. One notable area of research is its use in ophthalmology, where it has shown promise in the treatment of glaucoma. Glaucoma is a leading cause of irreversible blindness worldwide, characterized by increased intraocular pressure (IOP). Preclinical studies have demonstrated that 17-phenoxy trinor Prostaglandin F2alpha ethyl amide effectively reduces IOP by enhancing uveoscleral outflow, making it a potential candidate for glaucoma therapy.

In addition to its ophthalmic applications, 17-phenoxy trinor Prostaglandin F2alpha ethyl amide has been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Studies have shown that this compound can modulate the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic profile of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide is another area of active research. Its stability and bioavailability are critical factors in determining its therapeutic efficacy. Preclinical data indicate that this compound has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which may facilitate once-daily dosing regimens. These characteristics make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide in various therapeutic settings. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and a favorable safety profile. However, more extensive studies are needed to fully understand its potential benefits and risks.

In conclusion, 17-phenoxy trinor Prostaglandin F2alpha ethyl amide (CAS No. 1421369-12-1) is a promising synthetic prostaglandin analog with diverse therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it a valuable tool for researchers and clinicians exploring new treatments for conditions such as glaucoma and inflammatory diseases. As research continues to advance, this compound holds significant potential to improve patient outcomes and enhance the quality of life for individuals suffering from these conditions.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd